4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like amines or thiols replace the fluorine atom.
Scientific Research Applications
4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Cancer Research: The compound has shown promise in inhibiting the growth of certain cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: It is used in studies to understand the mechanism of action of benzothiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It has been found to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival . The compound also interferes with cellular pathways involved in DNA replication and protein synthesis, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antibacterial and antifungal properties.
6-fluoro-1,3-benzothiazol-2-amine: Exhibits similar biological activities but with different potency and spectrum of activity.
2-(4-fluorophenyl)-1,3-benzothiazole: Another derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-2-21-11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOJQYHGBKTJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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